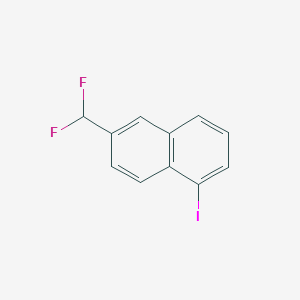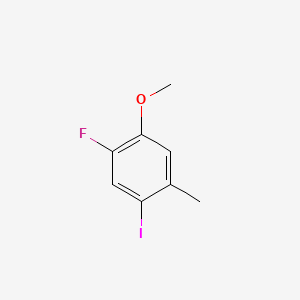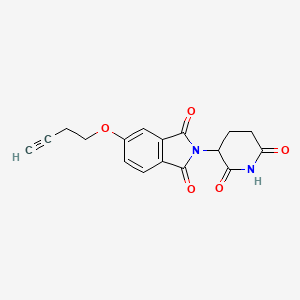
Thalidomide-5'-O-C2-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C2-alkyne, have since been repurposed for various therapeutic applications, particularly in the treatment of cancers and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne group at the 5’-O position. This can be achieved through a series of chemical reactions, including halogenation of the starting material followed by an E2 elimination process to form the alkyne .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C2-alkyne involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5’-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thalidomide derivatives
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-C2-alkyne involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-5’-O-C2-alkyne modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Thalidomide-5’-O-C2-alkyne include:
Thalidomide-5’-O-C2-acid: Another derivative with a carboxylic acid group instead of an alkyne.
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications
Uniqueness
Thalidomide-5’-O-C2-alkyne is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C17H14N2O5 |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
Clave InChI |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


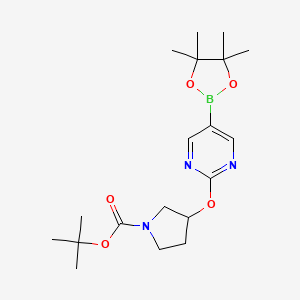
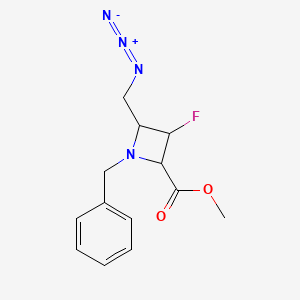
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)




![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
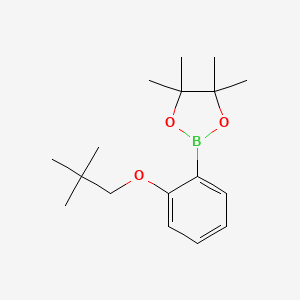
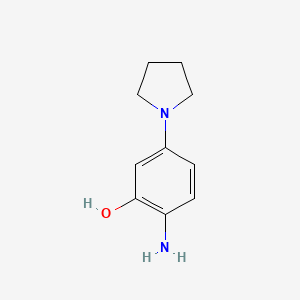
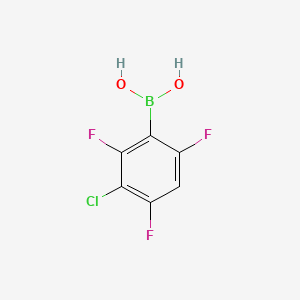
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
